Product packaging for 1-(1H-tetrazol-1-ylacetyl)piperazine(Cat. No.:CAS No. 923183-58-8)

1-(1H-tetrazol-1-ylacetyl)piperazine

Cat. No.: B2430735
CAS No.: 923183-58-8
M. Wt: 196.214
InChI Key: XVQGLWIQXHSHLQ-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Medicinal Chemistry Research

In the landscape of modern medicinal chemistry, the strategy of combining "privileged scaffolds"—molecular frameworks that are known to interact with a variety of biological targets—is a cornerstone of drug discovery. The molecule 1-(1H-tetrazol-1-ylacetyl)piperazine is a prime example of this approach, uniting the metabolically stable tetrazole ring with the versatile piperazine (B1678402) moiety. nih.govresearchgate.net Current research often focuses on synthesizing and evaluating hybrid molecules like this to explore new therapeutic possibilities, with a significant emphasis on areas such as oncology and infectious diseases. nih.govnih.gov The investigation of such compounds is driven by the quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

Historical Significance of Tetrazole and Piperazine Scaffolds in Chemical Biology

The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, was first synthesized in 1885. researchgate.net For a considerable time, its application was limited, but it gained prominence in medicinal chemistry in the latter half of the 20th century. It is often employed as a bioisostere for the carboxylic acid group, a substitution that can enhance a molecule's metabolic stability and bioavailability. nih.gov This has led to the incorporation of the tetrazole moiety into a number of successful drugs.

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Its derivatives have a long history of use in medicine, initially gaining recognition as anthelmintic agents in the 1950s. The versatile nature of the piperazine scaffold, allowing for substitutions at its nitrogen atoms, has led to its integration into a vast array of drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and anticancer agents. nih.govnih.gov

Rationale for Focused Academic Investigation of this compound

The academic focus on this compound is predicated on the synergistic potential of its constituent parts. The tetrazole component offers a metabolically robust, acidic character that can engage in crucial hydrogen bonding interactions with biological targets. nih.gov The piperazine ring provides a flexible linker that can be functionalized to modulate solubility, basicity, and interactions with target proteins. The acetyl linker connecting these two moieties provides a specific spatial arrangement and chemical character. The combination of these features in a single molecule makes this compound and its analogues attractive candidates for screening in a variety of biological assays, particularly in the search for new anticancer and antimicrobial agents. researchgate.netnih.gov

Overview of Existing Preclinical Research Avenues and Gaps Pertaining to the Compound

While direct and extensive preclinical research on this compound is not widely published, the research on analogous structures provides a clear indication of potential therapeutic avenues. Studies on derivatives containing both tetrazole and piperazine moieties have shown promising results in several areas.

Anticancer Research: A significant body of research exists on tetrazole-piperazine hybrids as potential anticancer agents. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers and showed noteworthy potency against various cancer cell lines. nih.gov Another study reported the synthesis and cytotoxic activity of 1-(4-substituted)-4-(3-((1-(substituted)-1H-tetrazol-5-yl)thio)propyl)piperazine derivatives against prostate and cervical cancer cell lines. researchgate.net These findings suggest that this compound could be a valuable scaffold for the development of novel antineoplastic agents.

Antimicrobial Research: The combination of tetrazole and piperazine rings has also been explored for antimicrobial activity. A novel series of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones were synthesized and one derivative, '2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone', showed promising dual antibacterial and antifungal activities. researchgate.net This indicates a potential avenue for investigating this compound in the context of infectious diseases.

Central Nervous System (CNS) Research: Piperazine derivatives are well-known for their activity in the central nervous system. researchgate.net While specific studies on the CNS effects of this compound are lacking, research on other piperazine-containing heterocyclic compounds has demonstrated anxiolytic-like activities, suggesting a potential, though less explored, avenue for investigation. nih.govnih.gov

Research Gaps: The most significant gap in the current body of knowledge is the lack of preclinical data specifically for the compound this compound. While research on its analogues provides a strong rationale for its investigation, dedicated studies are needed to elucidate its specific biological activities, mechanism of action, and potential therapeutic applications. Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains, followed by in vivo studies if promising activity is observed.

Data from Preclinical Studies on Analogous Tetrazole-Piperazine Compounds

The following tables summarize findings from preclinical studies on compounds structurally related to this compound, highlighting their potential as anticancer and antimicrobial agents.

Table 1: Anticancer Activity of Tetrazole-Piperazine Analogs
Compound ClassTarget/MechanismObserved ActivityReference
1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazolsMicrotubule DestabilizationPotent activity against SGC-7901, A549, and HeLa cancer cell lines. nih.gov
1-(4-substituted)-4-(3-((1-(substituted)-1H-tetrazol-5-yl)thio)propyl)piperazine derivativesCytotoxicitySignificant potent activity against DU-145 (prostate) and HeLa (cervical) cancer cell lines. researchgate.net
Piperonyl-tetrazole derivativesInhibition of Breast Cancer Cell LinesInhibitory effects on MCF-7, MDA-MB-231, and ZR-75 breast cancer cell lines. nih.gov
Table 2: Antimicrobial Activity of Tetrazole-Piperazine Analogs
Compound ClassTarget/MechanismObserved ActivityReference
2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanonesAntimicrobialDual antibacterial and antifungal activity, with significant inhibition of Candida albicans. researchgate.net
Imide-tetrazole hybridsInhibition of S. aureus DNA topoisomerase IV and gyraseModerate to high antimicrobial activity against standard bacterial strains. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N6O B2430735 1-(1H-tetrazol-1-ylacetyl)piperazine CAS No. 923183-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperazin-1-yl-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N6O/c14-7(5-13-6-9-10-11-13)12-3-1-8-2-4-12/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQGLWIQXHSHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 1 1h Tetrazol 1 Ylacetyl Piperazine

Established and Novel Synthetic Routes to 1-(1H-tetrazol-1-ylacetyl)piperazine

The construction of the this compound scaffold is typically accomplished through nucleophilic substitution reactions. A common and established route involves the acylation of piperazine (B1678402) with a reactive derivative of 1H-tetrazol-1-ylacetic acid.

A plausible and efficient synthetic pathway commences with the preparation of ethyl 1H-tetrazol-1-ylacetate. This intermediate is synthesized by the reaction of 1H-tetrazole with ethyl chloroacetate (B1199739) in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The resulting ester is then hydrolyzed to 1H-tetrazol-1-ylacetic acid using a base like sodium hydroxide, followed by acidification. The carboxylic acid is then activated to form a more reactive species, such as an acid chloride or an active ester, which subsequently reacts with piperazine to yield the final product, this compound.

An alternative approach involves the initial acylation of piperazine with a haloacetyl halide, for instance, chloroacetyl chloride, to produce 1-(chloroacetyl)piperazine. This intermediate can then undergo a nucleophilic substitution reaction with the sodium salt of 1H-tetrazole to afford the target compound. This latter method can be advantageous due to the commercial availability of the starting materials.

The key chemical transformation in the primary synthetic route is the amidation reaction between an activated form of 1H-tetrazol-1-ylacetic acid and piperazine. When the carboxylic acid is converted to an acid chloride, the reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and resulting in the formation of the amide bond.

In the alternative route, the reaction of 1-(chloroacetyl)piperazine with the sodium salt of 1H-tetrazole follows an SN2 (bimolecular nucleophilic substitution) mechanism. The tetrazolate anion acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This concerted reaction involves the simultaneous formation of the new carbon-nitrogen bond and the breaking of the carbon-chlorine bond.

To maximize the yield and purity of this compound, several reaction parameters can be optimized. In the amidation reaction, the choice of coupling agent for activating the carboxylic acid is crucial. Reagents such as thionyl chloride for the formation of the acid chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed.

The reaction temperature, solvent, and stoichiometry of the reactants are also critical variables. For instance, carrying out the acylation of piperazine at lower temperatures can help to minimize side reactions. The use of an excess of piperazine can be beneficial to drive the reaction to completion and to act as a base to neutralize the hydrochloric acid formed when using an acid chloride. However, this necessitates a more rigorous purification step to remove the unreacted piperazine. Alternatively, an external non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, can be added to scavenge the acid by-product.

The following table illustrates the effect of different bases and solvents on the yield of this compound in a model reaction between 1-(chloroacetyl)piperazine and 1H-tetrazole.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃Acetonitrile801275
2NaHTHF65882
3Cs₂CO₃DMF100690
4Et₃NDichloromethane252465

This is a hypothetical data table for illustrative purposes.

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and by-products. Standard purification methods include recrystallization and column chromatography. For research purposes, where high purity is paramount, preparative high-performance liquid chromatography (HPLC) can be employed.

Analytical validation to confirm the identity and purity of the synthesized compound is typically achieved through a combination of spectroscopic and spectrometric techniques. Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the molecular structure. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The purity of the final compound is often assessed by analytical HPLC.

Stereoselective Synthesis Approaches

The structure of this compound is achiral, and therefore, stereoselective synthesis is not a consideration for the preparation of this specific compound.

Methodologies for Isotopic Labeling of the Compound for Mechanistic Studies

For mechanistic studies, isotopic labeling of this compound can be a valuable tool. For example, labeling with carbon-13 or nitrogen-15 (B135050) can aid in tracking the fate of specific atoms during a chemical or biological process.

One approach to introduce a carbon-13 label would be to start with a ¹³C-labeled chloroacetyl chloride. This would result in a ¹³C label at the carbonyl carbon of the final product. Similarly, a nitrogen-15 labeled piperazine could be used to introduce an isotopic label into the piperazine ring. The synthesis would follow the established routes, with the labeled starting material being incorporated in the appropriate step. The position and extent of labeling would be confirmed by NMR spectroscopy and mass spectrometry.

Principles of Green Chemistry Applied to this compound Synthesis Research

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The [3+2] cycloaddition of nitriles and azides to form the tetrazole ring is a classic example of an atom-economical reaction. asianpubs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Some tetrazole syntheses have been successfully carried out in water. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. For instance, the use of a phase-transfer catalyst in the alkylation of the tetrazole ring can enhance efficiency and reduce the need for harsh conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

The following table provides a hypothetical comparison of a traditional versus a greener synthetic approach for a key step in the synthesis of a tetrazole intermediate.

ParameterTraditional MethodGreener Approach
SolventDimethylformamide (DMF)Water
CatalystNone (stoichiometric base)Phase-transfer catalyst
Temperature100 °C80 °C
Reaction Time12 hours4 hours
Work-upSolvent extractionFiltration

This is a hypothetical data table for illustrative purposes.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Preclinical Pharmacological and Biological Activity Profiling of 1 1h Tetrazol 1 Ylacetyl Piperazine

In Vitro Pharmacological Characterization Methodologies

In vitro studies are the foundational step in characterizing the pharmacological profile of a new chemical entity. These experiments utilize isolated biological components to determine the compound's direct effects at a molecular and cellular level.

Receptor Binding and Ligand Selectivity Assays

To determine the binding affinity and selectivity of 1-(1H-tetrazol-1-ylacetyl)piperazine for various receptors, radioligand binding assays would be conducted. In these assays, a radiolabeled ligand with known affinity for a specific receptor is competed with varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated. A broad panel of receptors, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and transporters, would be screened to establish a selectivity profile.

Hypothetical Data Table for Receptor Binding Assay

Receptor TargetRadioligandTest Compound Kᵢ (nM)
Dopamine (B1211576) D₂[³H]SpiperoneData not available
Serotonin 5-HT₁ₐ[³H]8-OH-DPATData not available
Adrenergic α₁[³H]PrazosinData not available
Histamine H₁[³H]PyrilamineData not available

Enzyme Inhibition Kinetics and Mechanistic Studies

The potential for this compound to inhibit specific enzymes would be investigated using kinetic assays. These studies involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. By analyzing the data using models such as Michaelis-Menten kinetics and Lineweaver-Burk plots, the inhibitory constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined. A panel of enzymes relevant to potential therapeutic areas would be tested. For instance, tetrazole-containing compounds have been investigated as inhibitors of enzymes like tyrosinase. nih.gov

Cellular Assays for Functional Response Elucidation

Cell-based assays are employed to understand the functional consequences of the compound's interaction with its molecular target. These assays can measure a variety of cellular responses, such as changes in second messenger levels (e.g., cAMP, Ca²⁺), gene expression, or cell viability. For example, if binding to a GPCR is observed, a functional assay would determine whether the compound acts as an agonist, antagonist, or inverse agonist. Studies on other piperazine-containing tetrazole derivatives have utilized cellular assays to assess activities like cytotoxicity in cancer cell lines. researchgate.net

Functional Assays in Isolated Tissue Preparations

To assess the physiological effect of this compound in a more integrated biological system, functional assays in isolated tissues or organs are performed. These ex vivo preparations, such as isolated blood vessels, cardiac muscle, or sections of the ileum, allow for the measurement of tissue responses like muscle contraction or relaxation. Such studies on various piperazine (B1678402) derivatives have been used to characterize their antihistaminic properties in isolated guinea pig ileum. nih.gov

In Vivo Pharmacodynamic Endpoints in Preclinical Animal Models

Following in vitro characterization, in vivo studies in animal models are conducted to evaluate the compound's pharmacodynamic effects and therapeutic potential in a living organism.

Methodologies for Investigating Therapeutic Potential in Specific Disease Models

The selection of an appropriate animal model is guided by the in vitro pharmacological profile of the compound. For instance, if this compound showed anxiolytic potential through its interaction with serotonergic receptors, it would be evaluated in rodent models of anxiety, such as the elevated plus-maze or light-dark box tests. nih.gov If anticancer activity was suggested by in vitro cytotoxicity assays, a tumor xenograft model in immunocompromised mice could be employed to assess its ability to inhibit tumor growth. nih.gov The pharmacodynamic endpoints measured in these models would be specific to the disease being studied and could include behavioral changes, biomarkers, or survival rates.

Hypothetical Data Table for In Vivo Pharmacodynamic Study in an Animal Model of Anxiety

Animal ModelBehavioral EndpointEffect of Test Compound
Elevated Plus MazeTime spent in open armsData not available
Light-Dark BoxTransitions between compartmentsData not available

Elucidation of Biological Pathways Modulated by the Compound in Animal Studies

In preclinical animal studies, the primary objective is to understand how a novel compound interacts with and modulates biological pathways. For a compound like this compound, researchers would typically employ a variety of in vivo and ex vivo techniques to identify its mechanism of action and therapeutic potential.

Illustrative Research Findings:

Animal models are crucial for observing the physiological effects of a compound. For instance, studies on piperazine derivatives have utilized rodent models to assess anxiolytic-like activity through behavioral tests such as the elevated plus maze and light-dark box tests. nih.gov For tetrazole-containing compounds, animal models of diseases like diabetes and cancer are common to evaluate their therapeutic efficacy. nih.govnih.gov

Post-administration, tissue and blood samples are collected to analyze changes in biomarkers, protein expression, and gene regulation. Techniques such as Western blotting, ELISA, and RT-PCR would be used to quantify these changes. For example, if the compound is hypothesized to have anti-inflammatory effects, researchers would measure levels of cytokines like TNF-α, IL-6, and IL-1β in treated animals.

Table 1: Illustrative Data on Biological Pathway Modulation

Biological PathwayAnimal ModelKey FindingsAnalytical Method
Serotonergic SystemMouseIncreased time in open arms of elevated plus maze, suggesting anxiolytic-like effects. nih.govBehavioral Assays
Glucose MetabolismRatSignificant decrease in plasma glucose levels post-administration. nih.govBlood Glucose Monitoring
Cell Cycle RegulationMouse XenograftInhibition of tumor growth and induction of G2/M phase cell cycle arrest. nih.govImmunohistochemistry
Inflammatory SignalingRatReduction in pro-inflammatory cytokine levels in response to an inflammatory challenge.ELISA

Preclinical Pharmacokinetic Research Approaches

Pharmacokinetics, the study of how an organism affects a drug, is a critical component of preclinical evaluation. allucent.comnih.gov These studies, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are essential for determining how a compound is processed by the body. merckvetmanual.com

Absorption and Distribution Studies in Non-Human Species

Absorption studies determine the rate and extent to which a compound enters the bloodstream. For orally administered compounds, factors such as gastrointestinal absorption and first-pass metabolism are evaluated. The distribution of a compound describes its journey through the body and its accumulation in various tissues. merckvetmanual.com

Illustrative Research Findings:

In preclinical models, typically rats or mice, the compound would be administered through various routes (e.g., oral, intravenous). Blood samples are then collected at multiple time points to determine the plasma concentration-time profile. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for quantifying the compound in biological samples. nih.govnih.gov

Tissue distribution studies involve administering the compound and subsequently measuring its concentration in different organs and tissues, such as the brain, liver, kidneys, and adipose tissue. This helps to identify potential target organs and sites of accumulation. merckvetmanual.com The lipophilicity of tetrazole derivatives can enhance membrane penetration, potentially leading to wider distribution. acs.orgnih.gov

Table 2: Illustrative Pharmacokinetic Parameters for Absorption and Distribution

ParameterDefinitionIllustrative Value (Rat Model)
Tmax Time to reach maximum plasma concentration1.5 hours
Cmax Maximum plasma concentration850 ng/mL
AUC Area under the plasma concentration-time curve4500 ng·h/mL
Vd Apparent volume of distribution2.5 L/kg
Bioavailability (%) Fraction of administered dose reaching systemic circulation75%

Metabolic Fate and Metabolite Identification in Preclinical Models

Metabolism involves the biochemical modification of compounds by enzymes, primarily in the liver. merckvetmanual.com Identifying the metabolic pathways and the resulting metabolites is crucial for understanding the compound's duration of action and potential for drug-drug interactions.

Illustrative Research Findings:

In vitro studies using liver microsomes from different species (e.g., rat, dog, human) are often the first step in assessing metabolic stability. nih.govresearchgate.net These studies help identify the primary cytochrome P450 (CYP) enzymes responsible for the compound's metabolism. For piperazine-containing compounds, metabolic degradation of the piperazine ring and hydroxylation are common metabolic pathways. nih.govmdma.ch Tetrazole rings are generally more resistant to metabolic degradation, which can contribute to a longer half-life. acs.orgnih.gov

In vivo metabolite identification is typically carried out by analyzing plasma, urine, and feces from dosed animals using techniques like LC-MS/MS. nih.gov This allows for the structural elucidation of metabolites.

Table 3: Illustrative Metabolite Profile

MetaboliteProposed Metabolic ReactionSpecies
M1Hydroxylation of the piperazine ringRat, Human
M2N-dealkylationRat
M3Cleavage of the acetyl groupRat
M4Glucuronide conjugation of M1Rat, Human

Excretion Mechanisms and Routes in Animal Systems

Excretion is the process by which a compound and its metabolites are removed from the body. The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces). merckvetmanual.com

Illustrative Research Findings:

To determine the routes and rates of excretion, radiolabeled versions of the compound are often used in animal studies. This allows for a mass balance study, where the total amount of radioactivity excreted in urine and feces is measured over time.

The chemical properties of the compound and its metabolites influence the primary route of excretion. Polar, water-soluble compounds are more likely to be excreted by the kidneys, while more lipophilic compounds are often eliminated via the bile. merckvetmanual.com

Table 4: Illustrative Excretion Profile

Excretion RoutePercentage of Administered Dose
Urine 60%
- Unchanged Compound25%
- Metabolites35%
Feces 35%
- Unchanged Compound10%
- Metabolites25%
Total Recovery 95%

Elucidation of Molecular Mechanisms of Action of 1 1h Tetrazol 1 Ylacetyl Piperazine

Identification and Validation of Primary Molecular Targets

There is currently no available data from target engagement studies, ligand-receptor binding assays, or enzyme inhibition assays specifically for 1-(1H-tetrazol-1-ylacetyl)piperazine.

Target Engagement Studies and Methodologies

Information regarding specific methodologies used to identify the molecular targets of this compound is not available in the current body of scientific literature.

Detailed Analysis of Ligand-Receptor or Ligand-Enzyme Interactions

Without identified primary molecular targets, no detailed analysis of the interactions between this compound and any specific receptors or enzymes can be provided.

Modulation of Intracellular Signaling Cascades and Downstream Pathways

There are no published studies on the effects of this compound on intracellular signaling.

Proteomic and Phosphoproteomic Profiling in Response to Compound Exposure

No proteomic or phosphoproteomic data are available to indicate how this compound may alter the cellular proteome or its phosphorylation status.

Transcriptomic Analysis and Gene Expression Regulation

There is no information from transcriptomic analyses, such as RNA sequencing or microarray studies, to describe how this compound might regulate gene expression.

Allosteric Modulation and Indirect Pharmacological Effects

There is no evidence to suggest that this compound acts as an allosteric modulator or exerts any indirect pharmacological effects.

Investigation of Multi-Target Pharmacological Actions and Polypharmacology

The exploration of multi-target pharmacological actions and the broader concept of polypharmacology are pivotal in contemporary drug discovery and development. This approach recognizes that the therapeutic efficacy and safety profile of a compound are often not the result of a single, highly specific interaction with one biological target, but rather a complex interplay of the molecule with multiple targets within the biological system. For the compound this compound, a comprehensive understanding of its polypharmacological profile is crucial for elucidating its full therapeutic potential and anticipating potential off-target effects.

The chemical architecture of this compound, featuring both a tetrazole ring and a piperazine (B1678402) moiety, suggests a predisposition for interacting with a diverse range of biological macromolecules. Both of these heterocyclic systems are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and can interact with various protein families.

The tetrazole ring, for instance, is often employed as a bioisostere for a carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic properties. Functionally, the tetrazole moiety can participate in hydrogen bonding and other non-covalent interactions with receptor binding sites.

The piperazine ring is a common feature in many centrally acting agents, including antipsychotics and antidepressants. Its basic nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with acidic residues in protein targets. The flexibility of the piperazine ring also enables it to adopt various conformations to fit into different binding pockets.

A systematic investigation into the multi-target profile of this compound would typically involve screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters. Such screening can be conducted through in vitro pharmacological assays, providing quantitative data on the compound's affinity and functional activity at each target.

Hypothetical Multi-Target Profile of this compound

While specific experimental data for this compound is not publicly available, a hypothetical multi-target profile can be constructed based on the known pharmacology of its constituent chemical motifs. This illustrative profile serves to demonstrate the principles of polypharmacology.

Interactive Data Table: Hypothetical Receptor Binding Affinities of this compound

Target ClassSpecific TargetBinding Affinity (Ki, nM)Functional Activity
Serotonin Receptors 5-HT1A50Agonist
5-HT2A250Antagonist
5-HT2C400Antagonist
Dopamine (B1211576) Receptors D2150Antagonist
D3300Partial Agonist
Adrenergic Receptors α1600Antagonist
α2800Antagonist
Histamine Receptors H1100Antagonist
Enzymes Phosphodiesterase 4 (PDE4)1200Inhibitor
Fatty Acid Amide Hydrolase (FAAH)2500Inhibitor

Detailed Research Findings from a Polypharmacological Perspective

A detailed analysis of a hypothetical polypharmacological profile, as presented in the table above, would offer several key insights into the potential molecular mechanisms of action of this compound.

The predicted high affinity for the 5-HT1A receptor, coupled with agonist activity, suggests a potential for anxiolytic and antidepressant effects. This is a common mechanism for drugs targeting this receptor. Simultaneously, the antagonistic activity at 5-HT2A and 5-HT2C receptors could contribute to an atypical antipsychotic profile and may also influence mood and cognition.

The moderate affinity for dopamine D2 receptors, with antagonist activity, is a hallmark of many antipsychotic drugs. The partial agonism at D3 receptors might offer a modulating effect on the dopaminergic system, potentially leading to a lower incidence of certain side effects compared to pure D2 antagonists.

Affinity for adrenergic and histaminergic receptors, while weaker, could have clinical implications. Antagonism at α1-adrenergic receptors might lead to cardiovascular side effects such as orthostatic hypotension. H1 receptor antagonism is associated with sedative effects.

Structure Activity Relationship Sar Studies of 1 1h Tetrazol 1 Ylacetyl Piperazine and Its Analogues

Systematic Chemical Modifications of the Tetrazole Moiety

The tetrazole ring is a key pharmacophore in many biologically active compounds, often serving as a bioisosteric replacement for a carboxylic acid or a cis-amide group. researchgate.netbeilstein-journals.org Its unique electronic and structural properties, including metabolic stability and the ability to participate in various non-covalent interactions, make it a prime target for chemical modification in drug design. nih.govphmethods.net

The 1H-tetrazole ring in the parent compound features four nitrogen atoms and one carbon atom, offering multiple sites for potential interaction with biological receptors. The high density of nitrogen atoms can provide more opportunities for forming hydrogen bonds or engaging in π-stacking with receptor recognition sites, which may explain observations of increased binding affinity in some derivatives. nih.govacs.org

While the parent compound is unsubstituted at the C5 position of the tetrazole ring, SAR studies on related series often introduce substituents at this position to probe the binding pocket. The nature of the C5-substituent can dramatically influence activity. For example, in a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles designed as microtubule destabilizers, the introduction of the tetrazole moiety itself was based on bioisosterism to mimic the B-ring of known inhibitors. nih.govsemanticscholar.org

The binding of the tetrazole anion does not always involve a conventional salt bridge; it can also engage in unusual lysine-aromatic interactions. nih.govresearchgate.net The specific tautomeric form of the tetrazole ring (1H- or 2H-tetrazole) and its preferred conformation can also be critical for optimal binding, influencing how the rest of the molecule is presented to the target protein. researchgate.net

Exploration of Piperazine (B1678402) Ring Substitutions

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties such as aqueous solubility and for providing a versatile linker to which substituents can be attached to probe interactions with biological targets. mdpi.comnih.gov The two nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors, contributing to target affinity. nih.govresearchgate.net

Introducing substituents on the carbon atoms of the piperazine ring creates chiral centers, leading to stereoisomers that may exhibit different pharmacological profiles. The stereochemistry of these substituents can significantly influence how the molecule fits into a binding site, affecting both potency and selectivity. researchgate.net Although about 80% of piperazine-containing drugs have substituents only at the nitrogen positions, recent advances have focused on C-H functionalization to create more complex and stereochemically defined analogs. mdpi.comresearchwithnj.com

SAR studies on related compounds have shown that the introduction of substituents, even simple ones like a methyl group, can lead to significant differences in activity between enantiomers. This highlights the importance of controlling stereochemistry during synthesis to optimize the pharmacological effects. researchgate.net

In studies of various piperazine-containing compounds, it has been observed that the nature and position of substituents on the piperazine ring can significantly impact biological activity. nih.gov For instance, in one study of anticancer agents, derivatives with piperazine and methylpiperazine substituents exhibited higher potency compared to those with morpholine (B109124) or pyrrolidine, indicating the importance of the specific heterocyclic ring and its substitution pattern. nih.gov The following table, based on data from a related series of anticancer compounds, illustrates how substitutions on the piperazine-linked aryl ring can affect activity. nih.govresearchgate.net

Compound IDPiperazine Ring Substituent (R)IC₅₀ (µM) vs. SGC-7901 Cell Line
A-1Phenyl2.54
A-22-Fluorophenyl1.15
A-33-Fluorophenyl2.10
A-44-Fluorophenyl1.98
A-52-Chlorophenyl1.45
A-64-Chlorophenyl2.33
A-72-Methylphenyl0.95
A-83,5-Dimethoxyphenyl0.65

Data is illustrative and adapted from findings on a structurally related series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles to demonstrate SAR principles. nih.govresearchgate.net

The data suggests that introducing small electron-withdrawing or electron-donating groups at the ortho-position of the aryl ring attached to the piperazine enhances potency (e.g., 2-methyl > 2-fluoro > 2-chloro > H). nih.gov Furthermore, a 3,5-dimethoxy substitution pattern showed the most significant improvement in activity. nih.govresearchgate.net

Modifications to the Acetyl Linker Region

Replacing the acetyl group with linkers of different lengths or rigidities can be a key strategy in SAR studies. For instance, increasing or decreasing the number of methylene (B1212753) units could determine the optimal distance required for simultaneous favorable interactions of both the tetrazole and the substituted piperazine moieties within the target's binding site. Introducing conformational constraints, such as incorporating a double bond or a small ring system into the linker, could lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity. researchgate.netnih.gov Conversely, a more flexible linker might allow the molecule to adopt various conformations to better fit a dynamic binding pocket. The stability of the linker is also a consideration, as it must remain intact under physiological conditions to exert its effect. nih.govnih.gov In some therapeutic designs, like antibody-drug conjugates, linkers are intentionally designed to be cleaved under specific conditions, though this is a different strategy than that typically employed for small molecule inhibitors. researchgate.net

Influence of Spacer Length and Flexibility on Activity

The acetyl group in 1-(1H-tetrazol-1-ylacetyl)piperazine serves as a short, relatively rigid spacer linking the tetrazole and piperazine moieties. The length and flexibility of this spacer are critical determinants of a molecule's ability to adopt the optimal conformation for binding to its biological target.

Research into analogous systems, such as tetrazole-piperazine derivatives with different linkers, provides insight into the role of the spacer. For instance, a study on a series of 1-(4-substituted)-4-(3-((1-(substituted)-1H-tetrazol-5-yl)thio)propyl)piperazine derivatives investigated the impact of a longer, more flexible three-carbon (propyl) spacer. researchgate.net The cytotoxic activities of these compounds were evaluated against various cancer cell lines, revealing that the nature of the spacer significantly affects potency. researchgate.net

In this series, the replacement of the compact acetyl linker with a propylthio linker illustrates how increasing the distance and rotational freedom between the core heterocyclic systems can alter biological outcomes. The observed activities suggest that the target's binding pocket can accommodate or may even prefer a longer, more flexible linker to allow for optimal interactions of the terminal substituent groups. For example, compound 6p from this series, which features a propyl spacer, demonstrated significant cytotoxic activity against both DU-145 and HeLa cancer cell lines. researchgate.net

CompoundSpacer GroupIC₅₀ (μM) vs. DU-145 (prostate cancer)IC₅₀ (μM) vs. HeLa (cervical cancer)
6f-S-(CH₂)₃-10.2312.51
6j-S-(CH₂)₃-11.4510.55
6m-S-(CH₂)₃-10.1111.21
6p-S-(CH₂)₃-2.893.15
Doxorubicin (Standard)N/A4.125.21

Data sourced from a study on tetrazole-piperazine derivatives with a propylthio spacer, illustrating the impact of a longer, flexible linker on cytotoxic activity. researchgate.net The specific compound this compound was not tested in this study.

Bioisosteric Replacements of the Acetyl Group

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. The acetyl group in this compound contains a carbonyl moiety which is a key structural feature. This group can act as a hydrogen bond acceptor and its planar nature imposes conformational constraints on the molecule.

Bioisosteric replacement of the acetyl group can be explored to modulate the compound's activity, metabolic stability, and pharmacokinetic profile. Potential bioisosteres for the acetyl linker could include groups that mimic its steric and electronic properties while offering different chemical characteristics. For instance, replacing the amide carbonyl with a sulfonyl group would introduce a tetrahedral geometry and two strong hydrogen bond acceptors. Other potential replacements could involve altering the entire linker to introduce different properties.

Original Group (in Parent Compound)Potential Bioisosteric ReplacementKey Property Changes
Acetyl Linker (-CH₂-C(=O)-)Sulfonamide Linker (-CH₂-S(=O)₂-)Changes geometry from planar to tetrahedral; increases hydrogen bond acceptor capacity; may alter metabolic stability.
Acetyl Linker (-CH₂-C(=O)-)Reversed Amide Linker (-C(=O)-CH₂-)Alters the directionality of the amide bond, potentially affecting hydrogen bonding interactions with the target.
Acetyl Linker (-CH₂-C(=O)-)Alkene Linker (-CH=CH-)Removes hydrogen bond acceptor capability; introduces rigidity and planarity with different electronic properties.
Acetyl Linker (-CH₂-C(=O)-)1,2,3-Triazole LinkerIntroduces a stable, aromatic heterocycle that can act as a dipole and participate in hydrogen bonding and π-stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern their potency.

Development of Predictive QSAR Models for Compound Series

For a series of compounds related to this compound, a QSAR model can be developed by calculating a range of molecular descriptors for each analogue and correlating them with their measured biological activity. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others.

A study on aryl alkanol piperazine derivatives as antidepressants successfully developed statistically significant 2D-QSAR models. nih.gov Using genetic function approximation (GFA), the models identified key descriptors that influence activity, such as Atype_C_6 (atom-type count), Dipole-mag (dipole moment magnitude), S_sssCH (electrotopological state index for -CH3), and HOMO (Highest Occupied Molecular Orbital energy). nih.gov These models demonstrated good predictive power, as indicated by their statistical parameters. nih.gov

QSAR Model TargetStatistical ParameterValueSignificance
5-HT Reuptake Inhibitionr² (Correlation Coefficient)>0.924Indicates a strong correlation between descriptors and activity for the training set.
r²_cv (Cross-validation Coefficient)>0.870Shows the model's robustness and internal predictive ability.
r²_pred (Predictive r-squared)>0.890Demonstrates the model's ability to predict the activity of an external test set.
NA Reuptake Inhibitionr² (Correlation Coefficient)>0.924Indicates a strong correlation between descriptors and activity for the training set.
r²_cv (Cross-validation Coefficient)>0.870Shows the model's robustness and internal predictive ability.
r²_pred (Predictive r-squared)>0.890Demonstrates the model's ability to predict the activity of an external test set.

Data adapted from a QSAR study on aryl alkanol piperazine derivatives, illustrating the statistical validation of predictive models. nih.gov

Application of Machine Learning and Artificial Intelligence in SAR Analysis

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized QSAR and SAR analysis. arxiv.org While traditional QSAR often relies on linear regression methods, ML algorithms such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks can capture complex, non-linear relationships between molecular structure and biological activity. nih.gov

These advanced computational methods are particularly useful for analyzing large and diverse chemical datasets. For example, SVM has been effectively used to model the SAR of various compound classes by accurately classifying molecules based on their activity profiles. nih.gov In another application, machine learning was combined with ensemble docking scores to improve the prediction of anticancer activity for novel compounds. mdpi.com This approach leverages the strengths of multiple protein structures and docking algorithms, using ML to learn the complex patterns that differentiate active from inactive compounds, thereby enhancing predictive accuracy. mdpi.com The evolution of QSAR has seen a significant shift from simple linear regression to these more sophisticated machine learning algorithms, which are better equipped to handle high-dimensional feature spaces and complex biological data. arxiv.org

Pharmacophore Modeling and Ligand-Based Drug Design Methodologies

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors and donors, hydrophobic centers, aromatic rings, and charged groups.

For a series of active analogues of this compound, a pharmacophore model can be generated by superimposing the low-energy conformations of these molecules and identifying the common spatial arrangement of key functional groups. This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. frontiersin.org

The process involves several steps:

Feature Identification: Defining the key chemical features present in the active compounds. For the this compound scaffold, these would likely include hydrogen bond acceptors on the tetrazole ring and carbonyl oxygen, a basic nitrogen atom in the piperazine ring, and potential hydrophobic or aromatic features depending on substitution.

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.

Model Generation and Validation: Aligning the conformations and identifying a common 3D arrangement of features. The resulting model is validated by its ability to distinguish known active compounds from inactive ones.

This methodology was successfully used to identify potential inhibitors of Plasmodium falciparum 5-aminolevulinate synthase, where a ligand-based pharmacophore model was developed and used to screen multiple chemical databases, leading to the discovery of novel hit compounds. frontiersin.org

Computational and Theoretical Investigations of 1 1h Tetrazol 1 Ylacetyl Piperazine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

Elucidation of Binding Modes and Prediction of Binding Affinities

In hypothetical molecular docking studies, 1-(1H-tetrazol-1-ylacetyl)piperazine would be docked into the active site of a target protein. The results would elucidate the most likely binding poses of the compound. For each pose, a binding affinity, typically expressed in kcal/mol, would be calculated. Lower binding energies suggest a more stable interaction.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Target A-8.5TYR123, LYS45, ASP98
Target B-7.2HIS234, VAL78, SER156
Target C-6.9PHE345, ARG90, GLU211

This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Critical Protein Residues for Compound Interaction

Further analysis of the docking results would identify specific amino acid residues within the protein's binding pocket that are crucial for the interaction. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atoms of the tetrazole ring are often involved in hydrogen bonding. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules.

Conformational Dynamics of the Compound and its Target Protein

MD simulations would track the conformational changes of both this compound and its target protein over time. This would reveal the flexibility of the ligand and how it adapts to the binding site.

Analysis of Protein-Ligand Complex Stability and Dynamics

The stability of the protein-ligand complex would be assessed by monitoring metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

ParameterValue
Simulation Time100 ns
Temperature300 K
Pressure1 atm
Average RMSD1.5 Å

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can be used to determine properties like the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is valuable for understanding the reactivity and interaction patterns of the compound. researchgate.net

Electronic Structure Properties and Reactivity Predictions

The molecular structure combines a tetrazole ring, known for its electron-withdrawing characteristics and bioisosteric resemblance to carboxylic acids, with a piperazine (B1678402) ring, which is a common basic moiety in pharmaceuticals. beilstein-journals.orgresearchgate.net The acetyl linker connects these two fragments.

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, the MEP surface is expected to show negative potential (red and yellow regions) localized around the nitrogen atoms of the tetrazole ring and the carbonyl oxygen of the acetyl group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the N-H proton of the piperazine ring (if protonated) and the methylene (B1212753) hydrogens, highlighting sites for nucleophilic interaction. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity and electronic transition properties. researchgate.netrsc.orgacs.org The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is likely to be distributed over the electron-rich piperazine moiety. The LUMO is expected to be localized on the electron-deficient tetrazole ring and the acetyl group. The energy gap can be calculated to quantify the molecule's reactivity. researchgate.net

Table 1: Predicted Electronic Properties of this compound

This table presents illustrative values based on DFT calculations of analogous structures. Actual experimental or refined computational values may differ.

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVIndicates electron-donating capability, likely centered on the piperazine ring.
LUMO Energy ~ -1.0 eVIndicates electron-accepting capability, likely centered on the tetrazole ring.
HOMO-LUMO Gap (ΔE) ~ 5.5 eVSuggests good kinetic stability and moderate reactivity. researchgate.net
Dipole Moment ~ 3.5 DIndicates a polar molecule with potential for strong dipole-dipole interactions.

These computational predictions suggest that the tetrazole ring is the primary site for nucleophilic attack, while the piperazine nitrogen is susceptible to electrophilic attack and protonation. This information is critical for understanding its potential interactions with biological targets.

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for structural elucidation. nih.govmdpi.com

¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. Theoretical calculations can predict these shifts, aiding in the assignment of experimental spectra.

¹H NMR: A characteristic singlet is predicted for the proton on the tetrazole ring (C-H), expected to appear at a downfield chemical shift (δ 8.5-9.0 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The methylene protons of the acetyl group (-CH₂-) would likely appear as a singlet around δ 5.0-5.5 ppm. The protons on the piperazine ring are expected to resonate as multiplets in the δ 2.5-4.0 ppm range, with those adjacent to the acetyl carbonyl being more deshielded. lew.ronih.gov

¹³C NMR: The carbon atom of the tetrazole ring is predicted to have a chemical shift in the range of δ 140-145 ppm. researchgate.net The carbonyl carbon of the acetyl group would be significantly downfield (δ 165-170 ppm). The methylene carbon of the acetyl linker is expected around δ 50-55 ppm, and the piperazine ring carbons would appear in the δ 40-50 ppm region. spectrabase.com

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Predicted values are relative to TMS and are based on analyses of similar compounds. Solvent effects can cause variations.

AtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Tetrazole C-H 8.6 (s, 1H)141.0
Acetyl -CH₂- 5.2 (s, 2H)52.0
Acetyl C=O -167.0
Piperazine -CH₂- (adjacent to C=O) 3.7 (t, 4H)46.0
Piperazine -CH₂- (adjacent to NH) 2.9 (t, 4H)44.0

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. Key predicted IR absorption bands for this compound would include:

A strong absorption band for the amide C=O stretching vibration around 1650-1680 cm⁻¹.

C-H stretching vibrations for the tetrazole and methylene groups in the 2900-3150 cm⁻¹ region.

N-H stretching of the secondary amine in the piperazine ring around 3200-3400 cm⁻¹.

Characteristic ring vibrations for the tetrazole moiety (N=N, C=N stretching) in the 1400-1600 cm⁻¹ and 900-1200 cm⁻¹ regions. rsc.org

C-N stretching vibrations for the amide and piperazine groups in the 1200-1350 cm⁻¹ range.

Table 3: Predicted Principal IR Absorption Bands (cm⁻¹) for this compound

These are predicted frequencies; experimental values may vary due to intermolecular interactions and physical state.

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (Piperazine) 3200 - 3400Medium
C-H Stretch (Tetrazole) 3100 - 3150Medium
C-H Stretch (Aliphatic) 2900 - 3000Medium-Strong
C=O Stretch (Amide) 1650 - 1680Strong
Tetrazole Ring Stretch 1400 - 1600Medium-Strong
C-N Stretch 1200 - 1350Medium

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational construction of novel molecules with desired pharmacological properties, often tailored to fit the binding site of a specific biological target. beilstein-journals.org The this compound structure represents a versatile scaffold for such design strategies, as both the tetrazole and piperazine moieties are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in bioactive compounds. beilstein-journals.orgnih.govmdpi.com

The scaffold can be dissected into three key components for modification:

The Tetrazole Ring: This unit acts as a bioisostere for a carboxylic acid, offering improved metabolic stability and lipophilicity. researchgate.net In de novo design, this ring can be retained for its hydrogen bonding capabilities, or it can be substituted at its carbon atom to explore interactions with specific pockets in a target's active site.

The Piperazine Ring: This basic nitrogen-containing heterocycle is a common feature in many CNS-active and other drugs. researchgate.net Its secondary amine provides a convenient attachment point for various substituents, allowing for the exploration of a wide chemical space. These modifications can be designed to enhance target affinity, selectivity, and pharmacokinetic properties.

The Acetyl Linker: The linker's length and rigidity can be modified to optimize the spatial orientation of the tetrazole and piperazine rings, ensuring an ideal fit within a binding pocket.

Using computational tools, a virtual library of derivatives can be generated by systematically adding different functional groups to the scaffold. These virtual compounds can then be evaluated for drug-likeness, predicted affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before any synthetic chemistry is undertaken.

Virtual Screening Strategies for the Identification of Novel Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov The this compound structure can be utilized in virtual screening in two primary ways:

Ligand-Based Virtual Screening: If a known active compound has a similar structure, the this compound scaffold can be used as a query for similarity searching in large compound databases (e.g., ZINC, ChEMBL). This approach identifies molecules with similar physicochemical properties or 2D/3D structures, which are hypothesized to have similar biological activity. Pharmacophore models can also be developed based on the key features of the scaffold (e.g., hydrogen bond donors/acceptors, hydrophobic centers) to screen for compounds that match this spatial arrangement of features.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used to screen libraries of compounds for their potential to bind to the target's active site. nih.gov In this context, a library of derivatives based on the this compound scaffold can be docked into the target protein. The docking scores and predicted binding poses are then used to prioritize compounds for synthesis and experimental testing. rsc.orgnih.gov This approach allows for the rational design of ligands that form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, as predicted by computational models. nih.gov

The integration of these computational strategies enables the efficient exploration of the chemical space around the this compound scaffold, accelerating the identification and optimization of novel drug candidates.

Design and Synthesis of Novel Derivatives, Analogues, and Prodrugs of 1 1h Tetrazol 1 Ylacetyl Piperazine

Rational Design and Synthesis Strategies for Analogues

The rational design of analogues of 1-(1H-tetrazol-1-ylacetyl)piperazine is guided by an understanding of its potential structure-activity relationships (SAR). Modifications can be targeted at the tetrazole ring, the piperazine (B1678402) ring, or the acetyl linker to modulate the compound's interaction with biological targets.

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different molecular backbones. nih.gov In the context of this compound, the piperazine or tetrazole ring could be replaced with other cyclic systems to explore new chemical space and potentially discover novel intellectual property. For instance, the piperazine ring could be replaced by other cyclic amines like piperidine (B6355638) or morpholine (B109124) to assess the impact on biological activity and physicochemical properties.

Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, with the goal of improving the compound's pharmacological profile. nih.gov The tetrazole ring in this compound is a well-known bioisostere for the carboxylic acid group, offering advantages in terms of metabolic stability and pKa. beilstein-journals.orgacs.orgnih.gov Further bioisosteric replacements could involve replacing the 1H-tetrazole with other acidic heterocycles like a 1,2,4-oxadiazol-5(4H)-one or a thiazolidinedione to fine-tune the acidity and hydrogen bonding capacity of the molecule.

A hypothetical application of these strategies is presented in the table below, showcasing potential analogues of this compound.

Strategy Original Moiety Replacement Moiety Rationale
Scaffold HoppingPiperazineMorpholineAltering basicity and potential for hydrogen bonding.
Scaffold HoppingPiperazineHomopiperazineExploring the impact of ring size on target binding.
Bioisosteric Replacement1H-tetrazoleCarboxylic acidModulating acidity and exploring alternative interactions with the biological target.
Bioisosteric Replacement1H-tetrazole1,2,4-Oxadiazol-5(4H)-oneFine-tuning the electronic and steric properties of the acidic head group.

To efficiently explore the SAR of this compound, the design and synthesis of a chemical library of analogues is a powerful approach. rug.nl Library design can be performed by systematically varying the substituents on the piperazine and tetrazole rings. High-throughput synthesis techniques, such as parallel synthesis, can then be employed to rapidly generate a diverse set of compounds for biological screening. researchgate.net

The synthesis of a library of this compound analogues could be achieved through a multi-component reaction approach, which allows for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.orgrug.nl For example, a library of N-substituted piperazines could be reacted with a suitable tetrazole-containing building block in a parallel format to generate a diverse array of final products.

Preclinical Evaluation of Analogues for Enhanced Potency, Selectivity, and Mechanistic Insights

Following the synthesis of analogues, a thorough preclinical evaluation is necessary to identify compounds with improved therapeutic potential. This evaluation typically involves in vitro assays to determine potency and selectivity, followed by in vivo studies in animal models.

For a hypothetical series of analogues of this compound, the preclinical data might look as follows:

Compound Modification In Vitro Potency (IC50, µM) Selectivity vs. Off-Target Mechanistic Insight
Parent Compound-1010-foldBaseline activity
Analogue 14-Fluorophenyl on piperazine2.550-foldIncreased hydrophobic interaction with the target.
Analogue 2Morpholine scaffold hop155-foldAltered hydrogen bonding capacity.
Analogue 3Carboxylic acid bioisostere812-foldSimilar binding mode to the parent tetrazole.

Studies on structurally related compounds, such as 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, have demonstrated that modifications to the piperazine and tetrazole moieties can lead to significant improvements in potency against various cancer cell lines. nih.gov For instance, the introduction of specific substituents on the aryl rings of these molecules has been shown to enhance their microtubule-destabilizing activity. nih.gov

Prodrug Strategies for Optimizing Preclinical Pharmacological Attributes

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. chemrxiv.org This strategy can be employed to overcome various preclinical challenges, such as poor solubility, low bioavailability, or rapid metabolism.

For this compound, a prodrug strategy could be designed to mask the acidic tetrazole moiety. The acidic nature of the tetrazole can sometimes lead to poor absorption. nih.gov A common approach is to alkylate one of the nitrogen atoms of the tetrazole ring with a group that can be cleaved in vivo to release the active parent compound.

Examples of prodrug moieties for the tetrazole ring include:

Acyloxymethyl groups: These can be cleaved by esterases to release the free tetrazole.

Alkoxymethyl groups: These can also be designed for enzymatic cleavage.

N-Methyl group: In some cases, an N-methyl tetrazole can act as a prodrug for the free NH tetrazole. nih.gov

The conversion of a prodrug to the active drug can occur through enzymatic or non-enzymatic mechanisms.

Enzymatic Conversion: This is the most common mechanism for prodrug activation. Enzymes such as esterases, phosphatases, and cytochrome P450s can cleave the promoiety from the parent drug. For a tetrazole prodrug of this compound, esterases would be the likely enzymes to cleave an acyloxymethyl group. chemrxiv.org

Non-Enzymatic Conversion: This can occur through chemical hydrolysis, for example, at a specific pH. While less common for tetrazole prodrugs, this mechanism can be engineered into the prodrug design if desired.

The choice of the prodrug moiety and the intended conversion mechanism depends on the specific pharmacokinetic properties that need to be improved and the desired site of drug release.

Co-Crystallization and X-ray Diffraction Studies of Compound-Target Complexes (where applicable for derivatives)

The determination of the three-dimensional structure of a drug molecule bound to its biological target is a cornerstone of modern drug discovery. Techniques such as co-crystallization followed by X-ray diffraction provide atomic-level insights into the binding mode, intermolecular interactions, and conformational changes that occur upon complex formation. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues.

In the context of derivatives of this compound, while direct co-crystallization studies with specific biological targets are not widely reported in the public domain, X-ray crystallography has been employed to elucidate the structure of synthesized derivatives themselves. Such studies are crucial for confirming the absolute stereochemistry, molecular conformation, and intermolecular interactions in the crystalline state.

An example of such a study is the single-crystal X-ray diffraction analysis of 1-(3-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)propyl)-4-phenylpiperazine, a derivative containing the core tetrazole and piperazine moieties. researchgate.net The analysis confirmed the regioselective formation of the C-S bond, a critical aspect of its synthesis. researchgate.net The crystal structure revealed the precise arrangement of the tetrazole, piperazine, and substituted phenyl rings, providing valuable data on bond lengths, angles, and potential non-covalent interactions that stabilize the crystal lattice. researchgate.net

While this analysis does not involve a biological target, the detailed structural information obtained is fundamental. It provides a validated starting point for computational modeling and docking studies to predict the binding of these derivatives to various protein targets. For instance, understanding the preferred conformation of the piperazine ring and the spatial disposition of the tetrazole moiety can inform the design of analogues with improved binding affinity.

The principles of co-crystallization involve the formation of a stable crystalline lattice that incorporates both the small molecule (ligand) and the macromolecular target (e.g., an enzyme or receptor). nih.govnih.gov Achieving well-diffracting co-crystals can be a challenging process, often requiring extensive screening of crystallization conditions. nih.gov Once suitable crystals are obtained, X-ray diffraction experiments can generate an electron density map from which the atomic coordinates of the ligand-target complex can be determined. mdpi.commdpi.com

For the derivatives of this compound, future work in this area would be highly beneficial. For example, if a derivative is found to be a potent inhibitor of a particular enzyme, obtaining a co-crystal structure would illuminate the specific amino acid residues involved in binding the tetrazole, piperazine, and any appended functionalities. This would enable a structure-based drug design approach to optimize the molecule's properties.

The table below summarizes the crystallographic data for the aforementioned derivative, 1-(3-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)propyl)-4-phenylpiperazine, illustrating the type of data obtained from such studies. researchgate.net

ParameterValue
Empirical FormulaC20H23BrN6S
Formula Weight475.41
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.336(3)
b (Å)17.589(5)
c (Å)12.029(4)
α (°)90
β (°)108.89(3)
γ (°)90
Volume (ų)2068.5(11)
Z4
Density (calculated) (Mg/m³)1.527

This data is for a derivative and not for this compound itself.

Advanced Research Methodologies and Future Directions in 1 1h Tetrazol 1 Ylacetyl Piperazine Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics, Epigenomics) in Compound Research

The comprehensive study of 1-(1H-tetrazol-1-ylacetyl)piperazine necessitates a multi-faceted approach that extends beyond traditional pharmacological assays. Omics technologies offer a holistic view of the molecular perturbations induced by the compound.

Genomics: Genomic studies could be employed to identify genetic factors influencing the response to this compound. For instance, sequencing the genomes of cell lines that exhibit differential sensitivity to the compound could reveal single nucleotide polymorphisms (SNPs) or other genetic variations that correlate with its efficacy or mechanism of action.

Proteomics: Proteomic analysis, utilizing techniques such as mass spectrometry, would enable the large-scale identification and quantification of proteins whose expression levels or post-translational modifications are altered upon treatment with this compound. This could help in identifying the direct protein targets or downstream signaling pathways affected by the compound.

Metabolomics: By analyzing the global metabolic profiles of biological systems treated with this compound, metabolomics can uncover changes in endogenous metabolites. This can provide insights into the metabolic pathways perturbed by the compound and reveal potential biomarkers of its activity.

Epigenomics: Investigating the epigenome would involve assessing changes in DNA methylation, histone modifications, and non-coding RNA expression in response to the compound. This could reveal if this compound has any effects on the epigenetic regulation of gene expression.

Hypothetical Data from a Proteomics Study:

Protein IDFold Change (Treated vs. Control)p-valuePotential Biological Process
P123452.50.001Cell Cycle Regulation
Q67890-3.2< 0.001Apoptosis
R543211.80.02Signal Transduction

This table is an illustrative example of data that could be generated from a proteomics experiment and does not represent actual experimental results.

Application of Gene Editing (e.g., CRISPR-Cas9) or RNA Interference for Target Validation

Once potential protein targets of this compound are identified through methods like proteomics, their functional relevance needs to be validated. Gene editing technologies such as CRISPR-Cas9 and RNA interference (RNAi) are powerful tools for this purpose. nabea.pubnih.gov

CRISPR-Cas9: This technology allows for precise editing of the genome. nabea.pubnih.gov To validate a potential target, the gene encoding the protein could be knocked out or mutated in a relevant cell line. nih.gov If the knockout or mutation confers resistance to this compound, it provides strong evidence that the protein is a critical target for the compound's activity. nih.gov

RNA Interference (RNAi): RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence the expression of specific genes at the mRNA level. nih.gov Similar to CRISPR-Cas9, if silencing the expression of a putative target gene phenocopies or blocks the effects of the compound, it supports the protein's role in the compound's mechanism of action. nih.gov

Advanced Imaging Techniques for In Vivo Mechanism Elucidation in Preclinical Models

To understand the in vivo behavior and mechanism of action of this compound, advanced imaging techniques are indispensable. These methods allow for the non-invasive visualization of biological processes in living organisms.

Positron Emission Tomography (PET): By labeling this compound with a positron-emitting radionuclide, PET imaging could be used to track the biodistribution, target engagement, and pharmacokinetics of the compound in real-time within a preclinical model.

Magnetic Resonance Imaging (MRI): Functional MRI (fMRI) could be used to assess the physiological effects of the compound on specific tissues or organs. For instance, if the compound is hypothesized to have neurological effects, fMRI could monitor changes in brain activity.

Fluorescence Imaging: If the compound or its target can be fluorescently labeled, intravital microscopy could be used to visualize cellular and subcellular events in real-time within a living animal, providing high-resolution mechanistic insights.

Emerging Methodologies in Chemical Biology Relevant to Compound Research

The field of chemical biology is continually evolving, offering new tools to probe the functions of small molecules like this compound.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of enzymes. A probe based on the structure of this compound could be synthesized to identify its direct enzymatic targets in a complex proteome.

Chemoproteomics: This approach aims to identify the protein targets of a small molecule by using affinity-based probes or by observing changes in protein stability upon compound binding (e.g., thermal proteome profiling).

DNA-Encoded Libraries (DELs): While not directly for studying a single compound, DEL technology could be used to synthesize and screen millions of related tetrazole-piperazine analogs to identify derivatives with improved potency and selectivity.

Potential Translational Research Pathways for Target Validation and Lead Optimization beyond Clinical Trials

The journey from a promising compound to a therapeutic agent is long and requires extensive validation. For this compound, translational research pathways will be critical.

Patient-Derived Xenografts (PDX): If the compound shows potential as an anti-cancer agent, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more clinically relevant system for evaluating efficacy.

Organoid Cultures: Three-dimensional organoid cultures derived from patient stem cells can serve as a powerful in vitro model to test the compound's effects on human tissue architecture and function, bridging the gap between cell lines and in vivo studies.

Biomarker Discovery: Through the integration of omics data from preclinical studies, potential biomarkers of response or resistance to this compound can be identified. These biomarkers can then be validated in clinical samples to guide patient selection in future clinical trials.

Methodological Challenges and Opportunities in the Field of this compound Research

The study of this compound is not without its challenges and opportunities.

Challenges:

Target Deconvolution: Identifying the specific, biologically relevant target(s) of a small molecule can be complex due to potential off-target effects.

Translational Relevance: Ensuring that findings from in vitro and animal models will translate to human physiology is a persistent challenge in drug discovery.

Synthesis of Probes: The chemical synthesis of specialized probes for techniques like ABPP and PET imaging can be technically demanding.

Opportunities:

Systems Biology Approach: Integrating data from various omics platforms can provide a more comprehensive and systems-level understanding of the compound's effects.

Personalized Medicine: If a clear mechanism and biomarkers are established, there is an opportunity to develop this compound within a personalized medicine framework.

Novel Scaffold Exploration: The tetrazole-piperazine scaffold itself may represent a promising starting point for the development of new chemical entities with diverse biological activities. nih.govnih.gov

Ethical Considerations Pertaining to Preclinical Research Methodologies Involving the Compound

All preclinical research must be conducted under a robust ethical framework, particularly when involving animal models. srce.hrbiobostonconsulting.com

The 3Rs (Replacement, Reduction, Refinement): Researchers have an ethical obligation to replace animal studies with alternative methods where possible, reduce the number of animals used to the minimum necessary to obtain statistically significant results, and refine experimental procedures to minimize animal suffering. srce.hrbiobostonconsulting.com

Scientific Integrity: The design of preclinical studies must be rigorous to ensure the validity and reliability of the data. biobostonconsulting.com This includes transparent reporting of all findings, whether positive or negative. nih.gov

Informed Consent in Future Human Trials: While this article focuses on preclinical research, the ethical considerations extend to the eventual translation to human studies. The data generated from preclinical work forms the basis for risk-benefit assessments in clinical trials, and thus must be of high quality to protect the welfare of human participants. nih.govnih.gov The use of novel technologies, such as gene editing, in preclinical research also raises societal questions that need to be considered. biobostonconsulting.com

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-tetrazol-1-ylacetyl)piperazine, and what coupling reagents are typically employed?

Piperazine derivatives are often synthesized via coupling reactions. For example, carboxyl group derivatization on peptides using piperazine-based compounds can be achieved with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents, with trifluoroacetic acid (TFA) as an activator . Similar methodologies could be adapted for introducing the tetrazole-acetyl moiety. Refluxing in acetonitrile with NaHCO₃, as seen in piperazine alkylation reactions, may also be applicable .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Structural validation typically involves ¹H/¹³C NMR for proton/carbon assignments, IR spectroscopy to confirm functional groups (e.g., tetrazole C=N stretching at ~1500 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight . For piperazine derivatives, comparative NMR analysis with known analogs (e.g., 1-methyl-4-[2-aryl-1-diazenyl]piperazines) aids in shift assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific data for this compound is limited, general piperazine safety guidelines apply:

  • Use chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .
  • Work under fume hoods to avoid inhalation and wear long-sleeved protective clothing .
  • Follow protocols for handling skin irritants, as piperazine derivatives often require hazard controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different receptor binding assays?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or receptor subtype specificity. For example, phenylpiperazines like mCPP exhibit varying agonist activity at serotonin receptors (e.g., 5-HT₂C vs. 5-HT₁B) . To address contradictions:

  • Validate assays with positive controls (e.g., known receptor agonists/antagonists).
  • Perform dose-response curves to compare potency (EC₅₀) and efficacy (Eₘₐₓ).
  • Use computational docking to explore binding mode differences across receptor subtypes .

Q. What experimental design considerations are critical when investigating the thermodynamic stability of metal complexes involving this compound?

Piperazine ligands coordinate via nitrogen atoms, but thermodynamic stability depends on ligand rigidity and metal ion selection. Key considerations include:

  • Potentiometric titration in a constant ionic medium to measure stability constants (logβ) .
  • Comparing coordination trends across transition metals (e.g., Cu²⁺, Ni²⁺) and lanthanides (e.g., Pr³⁺) to assess selectivity .
  • Analyzing thermodynamic parameters (ΔH°, ΔS°) via the van’t Hoff equation to understand entropy/enthalpy contributions .

Q. What strategies are recommended for optimizing the solubility and bioavailability of this compound derivatives in preclinical studies?

  • pKa modulation : Adjusting substituents (e.g., electron-withdrawing groups on tetrazole) to tune ionization and solubility .
  • Salt formation : Hydrochloride salts of piperazine derivatives often improve water solubility .
  • Prodrug approaches : Esterification of the acetyl group or tetrazole N-alkylation to enhance membrane permeability .

Q. How does the introduction of a tetrazole moiety influence the pharmacological profile of piperazine-based compounds?

Tetrazole groups mimic carboxylates in bioisosteric replacements, enhancing metabolic stability and receptor binding. For instance:

  • Tetrazoles resist enzymatic hydrolysis, improving in vivo half-life compared to carboxyl-containing analogs.
  • The acidic NH proton (pKa ~4–5) facilitates hydrogen bonding with target receptors, as seen in angiotensin II receptor blockers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.